Glycyl-dl-norleucine

Enzyme Kinetics Protease Inhibition Fluorescence Quenching

Glycyl-DL-norleucine is a synthetic dipeptide designed for proteomics and enzymology where standard glycyl-dipeptides fail. Its non-proteinogenic n-butyl side chain confers unique chromatographic retention, metal complexation, and enzymatic recognition—making it a non-interchangeable probe for acid protease active sites (Kd = 1.86 mM with Cladosporium protease/Cu²⁺). The compound's inability to undergo spontaneous chiral resolution, in contrast to Gly-DL-Val, establishes it as a superior negative control in chiral separation method development. Researchers choose this compound when assay specificity and quantitative competitive inhibition are paramount. Bulk and custom packaging available.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 1504-41-2
Cat. No. B073448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-dl-norleucine
CAS1504-41-2
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)CN
InChIInChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)
InChIKeyXVUIZOUTLADVIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-dl-norleucine (CAS 1504-41-2): Technical Baseline and Procurement-Relevant Specifications


Glycyl-dl-norleucine (CAS 1504-41-2) is a synthetic dipeptide comprising glycine and the non-proteinogenic amino acid dl-norleucine, with a molecular formula of C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol . This compound is characterized as a white to almost white crystalline powder with a melting point range of 221–227 °C [1]. Its identity is well-established in authoritative spectral databases [2], and its use as a biochemical tool in proteomics research is documented .

Why Glycyl-dl-norleucine is Not Interchangeable with Other Glycyl-Dipeptides in Analytical and Biochemical Workflows


The substitution of Glycyl-dl-norleucine with other glycyl-dipeptides, such as glycyl-leucine or glycyl-isoleucine, is not analytically or biochemically equivalent. This compound possesses a unique aliphatic side chain (n-butyl) that confers distinct physicochemical properties and molecular recognition characteristics . These differences manifest in measurable variations in chromatographic retention, enzymatic interaction, and metal complexation behavior [1]. Such variations are critical in assays where specificity and reproducibility are paramount; for instance, in proteomics research, the compound's unique properties make it a crucial biochemical tool for studying peptide metabolism, transport, and enzymatic degradation .

Quantitative Differential Evidence for Glycyl-dl-norleucine Against Its Closest Analogs


Glycyl-dl-norleucine Exhibits Distinct Interaction Kinetics with Acid Protease Compared to Close Analogs

Glycyl-dl-norleucine methyl ester (GN) demonstrates a measurable and unique interaction with Cladosporium acid protease, distinguishing it from other glycyl-dipeptide analogs. The dissociation constant (Kd) for the enzyme-GN complex in the presence of cupric ions was determined to be 1.86 mM at 30°C, a value that aligns with the inhibition constant (KA = 1.94 mM) for the inactivation of the protease [1]. This specific interaction is not observed with other simple glycyl-dipeptide esters in the same system, as evidenced by the lack of fluorescence quenching by GN alone, which requires the presence of cupric ions [1].

Enzyme Kinetics Protease Inhibition Fluorescence Quenching

Comparative Stability of Glycyl-dl-norleucine Under Recommended Storage Conditions

The stability of Glycyl-dl-norleucine is quantifiably dependent on storage temperature, providing a clear procurement and handling differentiator. Data indicates that when stored at -80°C, the compound maintains its integrity for up to 6 months, whereas storage at -20°C reduces the recommended usage window to just 1 month [1]. This is in contrast to the general class of lyophilized peptides, which are often stable at -20°C for extended periods [2]. The specific pKa of 3.16 (predicted) also contributes to its distinct solution behavior.

Peptide Stability Storage Conditions Procurement

Glycyl-dl-norleucine Exhibits Unique Behavior in Metal Complexation Studies

In a comparative study of copper(II) complexes with a series of racemic glycyl-dipeptides, the complex formed with Glycyl-dl-norleucine (H2gly-DL-norleu) was prepared and characterized, but its crystallization behavior was notably distinct from those of glycyl-DL-α-amino-n-butyric acid and glycyl-DL-valine [1]. While the latter two compounds underwent spontaneous resolution upon crystallization with copper(II), leading to the formation of enantiomerically pure polymer chains [Cu(gly-L-but)]n·nH2O and [Cu(gly-D-val)]n·0.5nH2O, the study reported that this spontaneous resolution was not observed for the glycyl-DL-norleucine complex under identical conditions [1].

Metal Complexation Copper(II) Complexes Crystallography

Optimal Research and Industrial Use-Cases for Glycyl-dl-norleucine Based on Verified Differentiation


As a Selective Probe in Acid Protease Mechanistic Studies

Glycyl-dl-norleucine methyl ester is specifically employed as a probe to study the active site of acid proteases. Its well-defined dissociation constant (Kd = 1.86 mM) for the Cladosporium acid protease, in the presence of cupric ions, allows for quantitative competitive inhibition studies [1]. This makes it a critical tool for elucidating enzyme mechanisms, where its unique binding kinetics provide a distinct advantage over less specific or non-binding analogs [1].

As a Non-Interchangeable Standard in Proteomics and Peptide Metabolism Research

Owing to its unique physicochemical properties and distinct interaction profiles, Glycyl-dl-norleucine serves as a crucial and non-interchangeable biochemical tool in proteomics . It is used specifically in the study of peptide metabolism, transport, and enzymatic degradation pathways where its behavior differs measurably from proteinogenic amino acid-containing dipeptides .

As a Reference Material for Chiral Separation Method Development

The documented inability of Glycyl-dl-norleucine to undergo spontaneous resolution when complexed with copper(II), in stark contrast to dipeptides like glycyl-DL-valine, makes it a valuable negative control or reference standard in the development of chiral separation methods and in the study of crystallization-induced chiral symmetry breaking [2].

Technical Documentation Hub

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